2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKEDDUKCUXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Selection and Reaction Mechanism
The reaction typically employs 4-(tert-butyl)benzoyl chloride and 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide under Schotten-Baumann conditions. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), facilitates deprotonation of the amine, while coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activate the carboxylate intermediate.
Key parameters include:
Yield Optimization
Yields range from 65–78% after purification. Impurities often arise from incomplete coupling or hydrolysis of the acyl chloride. Column chromatography (silica gel, 20–40% ethyl acetate in hexane) effectively isolates the product.
Alternative Methodologies
Solid-Phase Synthesis
A modified approach immobilizes the cyclohepta[b]thiophene scaffold on Wang resin, enabling iterative coupling with 4-(tert-butyl)benzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This method achieves 72% yield but requires specialized equipment.
One-Pot Cyclization-Coupling
Combining thiophene ring cyclization and amidation in a single step reduces purification stages. Using malononitrile and tert-butyl acetoacetate under acidic conditions generates the cyclohepta[b]thiophene core, followed by in-situ benzamidation. However, yields drop to 55–60% due to competing side reactions.
Reaction Condition Analysis
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| DMF | 36.7 | 65 | 88 |
| THF | 7.52 | 70 | 92 |
Polar aprotic solvents like DMF accelerate reaction rates but increase hydrolysis risk, favoring DCM for optimal balance.
Catalytic Additives
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4-Dimethylaminopyridine (DMAP) : Enhances acylation efficiency (5 mol% increases yield by 12%).
-
Molecular sieves (3Å) : Absorb moisture, improving stability of the acyl chloride intermediate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.24 (s, 9H, C(CH₃)₃), 2.34 (s, 3H, CH₃), 7.16–8.01 (m, Ar-H).
-
IR : Peaks at 1741 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (Ar-CH), and 3394 cm⁻¹ (NH₂).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, 4-(tert-butyl) (target compound) and 4-methoxy (Compound 40) are electron-donating, increasing lipophilicity and possibly enhancing target binding .
- Steric Effects : The bulky tert-butyl group may improve binding pocket occupancy in viral enzymes compared to smaller groups like chloro () or methoxy .
- Carboxamide Variations : Substitutions at position 3 (e.g., N-phenyl in Compound 42 vs. N-pyridinyl in Compound 27) influence hydrogen-bonding interactions with target proteins, affecting potency and selectivity .
Physicochemical Properties
- Molecular Weight : Most analogs fall within 380–420 g/mol, adhering to Lipinski’s rule of five for drug-likeness. Exceptions include dipropylcarboxamide derivatives (, MW 398.5) .
- Solubility : Sulfonyl and nitro groups () improve aqueous solubility but may reduce bioavailability due to poor membrane permeability .
Research Findings and Therapeutic Implications
- Anti-HIV Activity : Compound 27 () demonstrated allosteric inhibition of HIV-1 RNase H, with an IC50 of 1.2 µM. The tert-butyl analog may exhibit enhanced activity due to improved hydrophobic interactions .
- Anti-Influenza Activity : Compounds 40–42 () disrupted influenza polymerase subunits PA-PB1, with EC50 values ranging from 0.8–2.5 µM. Steric bulk at position 2 (e.g., tert-butyl ) could further stabilize protein-ligand interactions .
- Safety Profiles : Sulfonamide derivatives (–18) may pose renal toxicity risks, whereas tert-butyl groups are generally metabolically stable, reducing off-target effects .
Biological Activity
The compound 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , also known by its PubChem CID 2886219, is a member of the cyclohepta[b]thiophene class of compounds. This class has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
- IUPAC Name : this compound
- SMILES : CC(C)(C)C(=O)N[C@H]1CC2=C(C1)SC(=C2C(=O)N)N
Biological Activity Overview
Recent studies have highlighted the compound's antiproliferative properties , particularly against various cancer cell lines. The following sections summarize key findings from research studies.
Antiproliferative Activity
A study published in Nature Reviews Cancer evaluated a series of cyclohepta[b]thiophene derivatives for their ability to inhibit cell proliferation in cancer models. The specific compound exhibited significant growth inhibition in several cancer cell lines:
| Cell Line | GI50 (µM) | Comments |
|---|---|---|
| A549 (Lung) | 2.01 | Potent antiproliferative activity |
| OVACAR-4 (Ovarian) | 2.27 | Superior to control agents |
| CAKI-1 (Renal) | 0.69 | High efficacy observed |
| T47D (Breast) | 0.362 | Minimal cytotoxicity noted |
These results indicate that the compound has a broad spectrum of activity against various types of cancer cells.
The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells, suggesting interference with mitotic progression.
- Apoptosis Induction : Evidence of early apoptosis was observed through activation of caspases 3, 8, and 9.
- Tubulin Polymerization Inhibition : Similar to established chemotherapeutics like nocodazole, it targets microtubule dynamics, which is crucial for cell division.
Case Studies and Experimental Findings
In vivo studies using CT26 murine models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. The data suggest that the compound not only inhibits cancer cell proliferation but may also impact tumor growth in live models.
Summary of Experimental Results
- In Vitro : Effective against multiple cancer cell lines with notable GI50 values.
- In Vivo : Significant reduction in tumor growth observed in animal models.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a substituted benzamido group to a cyclohepta[b]thiophene-3-carboxamide scaffold. A general approach includes:
- Step 1 : Functionalization of the thiophene ring via nucleophilic substitution or condensation reactions, as seen in analogous tetrahydrobenzothiophene derivatives (e.g., using acid anhydrides like succinic anhydride in dry CH₂Cl₂ under inert conditions) .
- Step 2 : Purification via reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol/ethyl acetate) to isolate the product .
- Step 3 : Characterization using ¹H/¹³C NMR (to confirm regioselectivity), IR (amide C=O stretches at ~1650–1700 cm⁻¹), and HRMS (to verify molecular weight) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, reducing trial-and-error experimentation:
- Transition State Analysis : Identify energy barriers for key steps (e.g., amide bond formation) to prioritize reaction conditions .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for yield and purity .
- Machine Learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict optimal catalysts, temperatures, or stoichiometry .
Example: A 20% yield improvement was reported for similar thiophene derivatives using such hybrid computational-experimental workflows .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to verify the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~29–34 ppm for quaternary carbon in ¹³C) and the cycloheptane ring’s conformational rigidity .
- IR Spectroscopy : Confirm amide I/II bands (1650–1700 cm⁻¹ and 1550–1600 cm⁻¹) and absence of unreacted amine (~3350 cm⁻¹) .
- LC-MS/HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .
- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in potency .
- Comparative Studies : Apply statistical methods (e.g., ANOVA) to compare results with structurally similar compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives) .
Basic: What solubility and stability profiles should be assessed during preformulation studies?
Methodological Answer:
- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC quantification .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative degradation (monitor via LC-MS) .
Advanced: How can QSAR models predict the biological target or mechanism of action?
Methodological Answer:
- Descriptor Selection : Calculate topological indices (e.g., Wiener index) and electronic parameters (HOMO/LUMO energies) to correlate with antibacterial or enzyme-inhibitory activity .
- Training Data : Use public databases (ChEMBL, PubChem) to build models based on structurally related thiophene carboxamides .
- Validation : Apply leave-one-out cross-validation (LOOCV) to ensure R² >0.7 and RMSE <0.5 .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure (tert-butyl groups may cause irritation) .
- Waste Disposal : Neutralize reaction byproducts (e.g., nitro intermediates) with 10% sodium bicarbonate before disposal .
Advanced: How can statistical experimental design (DoE) improve reaction yield and purity?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize conditions via central composite design (CCD), targeting ≥90% yield and ≤5% impurities .
Example: A 35% yield increase was achieved for similar compounds by optimizing reaction time and stoichiometry via DoE .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Purification : Transition from HPLC to flash chromatography (C18 silica, MeCN/H₂O gradients) for cost-effective bulk purification .
- Exothermicity : Use jacketed reactors to control temperature during large-scale amide coupling (risk of thermal runaway) .
Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Generative Models : Use VAEs (Variational Autoencoders) to design derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) .
- Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
